(2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid
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Overview
Description
(2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a 3-chloro-2-methylphenyl group and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with 3-chloro-2-methylphenyl Group: The furan ring is then subjected to electrophilic aromatic substitution to introduce the 3-chloro-2-methylphenyl group.
Introduction of Prop-2-enoic Acid Moiety: The final step involves the addition of the prop-2-enoic acid group through a condensation reaction, often using reagents such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The furan ring and phenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted furans or phenyl derivatives.
Scientific Research Applications
(2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Modulating their activity and influencing biochemical pathways.
Interfering with Cellular Processes: Such as cell signaling, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[5-(3-chlorophenyl)furan-2-yl]prop-2-enoic acid: Lacks the methyl group on the phenyl ring.
(2E)-3-[5-(2-methylphenyl)furan-2-yl]prop-2-enoic acid: Lacks the chlorine atom on the phenyl ring.
(2E)-3-[5-(3-chloro-2-methylphenyl)thiophene-2-yl]prop-2-enoic acid: Contains a thiophene ring instead of a furan ring.
Uniqueness
(2E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid is unique due to the presence of both the 3-chloro-2-methylphenyl group and the furan ring, which confer specific chemical and biological properties
Properties
IUPAC Name |
(E)-3-[5-(3-chloro-2-methylphenyl)furan-2-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-9-11(3-2-4-12(9)15)13-7-5-10(18-13)6-8-14(16)17/h2-8H,1H3,(H,16,17)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNUKDMGAMDTIJ-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)C2=CC=C(O2)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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